molecular formula C10H7BrClNO B3276720 5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 64640-17-1

5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B3276720
CAS No.: 64640-17-1
M. Wt: 272.52 g/mol
InChI Key: MGWGXALPWHONEV-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole ( 64640-17-1) is a high-purity chemical building block designed for research and development in medicinal chemistry. With the molecular formula C 10 H 7 BrClNO and a molecular weight of 272.53, this compound features a bromophenyl moiety and a reactive chloromethyl group on an oxazole core, making it a versatile intermediate for the synthesis of novel chemical entities . The oxazole ring is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . This specific compound serves as a key precursor in the design and synthesis of novel 5-(4-bromophenyl)-1,3-oxazole derivatives, which have been investigated for their potential as aromatase inhibitors in the treatment of estrogen receptor-positive breast cancer . Docking studies and in vitro cytotoxic activity assessments against MCF-7 cell lines have demonstrated the promise of derivatives based on this core structure, with some showing excellent inhibition and potent cytotoxic activity . As a reactive intermediate, the chloromethyl group allows for further functionalization, enabling researchers to explore structure-activity relationships and develop new therapeutic candidates with potential applications in antimicrobial, anticancer, anti-inflammatory, and antitubercular research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWGXALPWHONEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Bromophenyl 2 Chloromethyl 1,3 Oxazole and Its Analogues

Classical Oxazole (B20620) Synthesis Strategies

Traditional methods for the formation of the oxazole nucleus have been foundational in heterocyclic chemistry. These strategies typically involve the cyclization of acyclic precursors under various reaction conditions.

Robinson-Gabriel Cyclodehydration Approaches

The Robinson-Gabriel synthesis is a cornerstone method for the formation of oxazoles, involving the intramolecular cyclization and subsequent dehydration of 2-acylamino ketones. wikipedia.orgorganic-chemistry.org This reaction is typically promoted by strong dehydrating agents. To generate 5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole via this route, the key precursor would be N-(1-(4-bromophenyl)-2-oxopropyl)chloroacetamide. The general mechanism involves the enolization of the ketone, followed by nucleophilic attack of the amide oxygen onto the carbonyl carbon, and subsequent dehydration to yield the aromatic oxazole ring.

Table 1: Key Features of the Robinson-Gabriel Synthesis

Feature Description
Precursor 2-Acylamino ketone
Key Transformation Intramolecular cyclodehydration
Reagents Dehydrating agents (e.g., H₂SO₄, P₂O₅, POCl₃)

| Scope | Broad applicability for 2,5-disubstituted and 2,4,5-trisubstituted oxazoles |

While a versatile method, the Robinson-Gabriel synthesis often requires harsh conditions, which may not be compatible with sensitive functional groups. Modifications using milder cyclodehydrating agents have been developed to address this limitation. wikipedia.org

Fischer-Oxazole Condensation Reactions

Discovered by Emil Fischer, this method provides a direct route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride. organic-chemistry.org For the synthesis of the target compound, this would theoretically involve the reaction of 2-chloroacetaldehyde cyanohydrin with 4-bromobenzaldehyde (B125591). The reaction proceeds by the formation of an intermediate iminochloride from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and dehydration. A notable application of this method has been in the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole, highlighting its utility for preparing arylated oxazoles. organic-chemistry.org

Table 2: Components of the Fischer-Oxazole Synthesis

Reactant 1 Reactant 2 Catalyst Product Type

This method is particularly effective for aromatic aldehydes and cyanohydrins. The anhydrous conditions are crucial for the success of the reaction.

Van Leusen Oxazole Synthesis Using TosMIC

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is typically carried out under basic conditions. To synthesize this compound, this approach would utilize 4-bromobenzaldehyde and a modified TosMIC reagent, such as 1-chloro-1-isocyano-1-tosylmethane, or a two-step approach starting with chloroacetaldehyde and TosMIC, followed by arylation. The general mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to form the oxazole ring. nih.gov

Table 3: Van Leusen Oxazole Synthesis Overview

Key Reagent Substrate Conditions Product

The Van Leusen synthesis is known for its mild reaction conditions and broad substrate scope, including its use in one-pot procedures for generating 4,5-disubstituted oxazoles. organic-chemistry.orgnih.gov

Bredereck Reaction Modifications

The Bredereck reaction traditionally involves the reaction of α-haloketones with formamide (B127407) to produce oxazoles. For the synthesis of this compound, a potential modification could involve the reaction of an α-haloketone bearing the 4-bromophenyl group with chloroacetamide. While the classical Bredereck reaction is effective for certain substitution patterns, modifications are often necessary to achieve specific substitution patterns and improve yields.

Modern and Catalytic Synthetic Routes for Oxazole Core Formation

In recent years, transition metal-catalyzed reactions have emerged as highly efficient and selective methods for the synthesis of heterocyclic compounds, including oxazoles. These methods often proceed under milder conditions and offer access to a wider range of functionalized products.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper, Iron)

Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of the oxazole ring. These reactions often involve C-H activation, cross-coupling, and cyclization cascades.

Palladium-Catalyzed Syntheses: Palladium catalysts are highly effective in mediating the synthesis of 2,5-disubstituted oxazoles. One common approach involves the coupling of N-propargylamides with aryl iodides. acs.orgnih.gov For the target molecule, this could involve the reaction of an N-propargylamide derived from chloroacetamide with 1-bromo-4-iodobenzene. The reaction typically proceeds through a palladium-catalyzed coupling of the aryl halide to the alkyne, followed by an in-situ cyclization of the resulting intermediate.

Table 4: Representative Palladium-Catalyzed Oxazole Synthesis

Catalyst Ligand Base Substrates

Copper-Catalyzed Syntheses: Copper catalysts have also proven to be valuable in the synthesis of oxazoles. Copper-catalyzed reactions often involve oxidative cyclizations or multicomponent reactions. For instance, a copper-catalyzed synthesis could involve the reaction of a terminal alkyne, an amine, and an acid chloride. The synthesis of 5-aryl-oxazoles can be achieved through copper-catalyzed cycloaddition reactions. nih.gov

Iron-Catalyzed Syntheses: While less common than palladium and copper, iron catalysts are gaining attention as more sustainable and cost-effective alternatives for various organic transformations, including the synthesis of heterocycles. The development of iron-catalyzed methods for the synthesis of specifically substituted oxazoles like this compound is an active area of research.

These modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, providing powerful tools for the synthesis of complex oxazole derivatives.

Oxidative Cyclization Reactions

Oxidative cyclization represents a powerful tool for the synthesis of substituted oxazoles. These reactions often proceed under mild conditions and demonstrate broad substrate scope.

A notable method involves the palladium-catalyzed oxidative cyclization of N-acyl enamides. This approach utilizes readily available iodobenzenes and enamides as starting materials, offering a reliable pathway to versatile substituted oxazole derivatives. The reaction tolerates a variety of functional groups on the aryl iodide, including alkyl, methoxyl, phenyl, fluoro, chloro, bromo, and ester groups rsc.org.

Another strategy is the copper-catalyzed tandem oxidative cyclization. This highly efficient method allows for the synthesis of polysubstituted oxazoles from accessible starting materials under mild conditions organic-chemistry.org. The reaction's efficiency can be influenced by the electronic properties of the substituents, with electron-withdrawing groups on the benzylamine component enhancing yields organic-chemistry.org.

Furthermore, catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been developed for the preparation of 2,5-disubstituted oxazoles. This method provides an efficient route to the oxazole nucleus from easily accessible substrates under temperate conditions nih.govacs.org.

The following table summarizes the key aspects of these oxidative cyclization methods:

MethodCatalyst/ReagentStarting MaterialsKey Features
Palladium-Catalyzed CyclizationPd(OAc)₂, Ag₂CO₃N-acyl enamides, IodoarenesMild conditions, high functional group tolerance. rsc.org
Copper-Catalyzed Tandem CyclizationCopper acetate (B1210297), TBHP, IodineBenzylamines, 1,3-dicarbonyl compoundsMild conditions, broad substrate scope. organic-chemistry.org
Catalyst-Free Intramolecular CyclizationNBSN-allylbenzamidesEfficient, temperate conditions. nih.govacs.org

Multi-Component Reaction Strategies for Functionalized Oxazoles

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from simple precursors, enhancing efficiency and atom economy.

An acid-promoted multicomponent tandem cyclization has been developed for the synthesis of diverse, fully substituted oxazole derivatives. This one-pot reaction utilizes arylglyoxal monohydrates, nitriles, and various C-nucleophiles. A key feature of this protocol is its wide functional group diversity, enabling the incorporation of motifs such as 4-hydroxycoumarin, 2-naphthol, and 1,3-cyclohexanedione into the oxazole structure acs.org. Mechanistic studies suggest that a classical Robinson-Gabriel reaction is a crucial step in this tandem transformation acs.org. In this process, acetonitrile can serve as both a solvent and a substrate acs.orgtandfonline.com.

Another example is the H₃PW₁₂O₄₀ catalyzed one-pot synthesis of highly functionalized oxazoles linked to benzo[a]phenazin derivatives. This reaction proceeds via a multicomponent tandem cyclization Robinson-Gabriel reaction, involving phenylenediamine derivatives, 2-hydroxy-1,4-naphthoquinone, arylglyoxals, and acetonitrile tandfonline.com.

These MCRs offer a convenient and efficient methodology for the construction of diversely substituted heterocyclic scaffolds under mild conditions.

Cycloisomerization Approaches from Propargylamides

Cycloisomerization of propargylamides presents another effective route to the oxazole core. This transformation can be catalyzed by various metals, leading to the formation of substituted oxazoles.

A Zn(OTf)₂-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols has been successfully developed to produce oxazole derivatives nih.govacs.org. In this reaction, the zinc catalyst functions as both a π-acid and a σ-acid nih.govacs.org. This method allows for the synthesis of a wide range of functionalized oxazoles in moderate to excellent yields under mild reaction conditions.

Additionally, a mild, SiO₂-mediated cycloisomerization of propargyl amides has been reported for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds in good yields nih.gov.

The palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by in situ cyclization, also provides a pathway to 2,5-disubstituted oxazoles organic-chemistry.org.

The following table provides an overview of different cycloisomerization methods for oxazole synthesis:

CatalystReactantsProduct TypeReference
Zn(OTf)₂N-(propargyl)arylamides, Allylic alcoholsAllylic oxazoles nih.govacs.org
SiO₂Propargyl amidesOxazol-5-yl carbonyl compounds nih.gov
Pd₂(dba)₃, tri(2-furyl)phosphine, NaOtBuN-propargylamides, Aryl iodides2,5-disubstituted oxazoles organic-chemistry.org

Targeted Synthesis of the 2-(Chloromethyl) Moiety on the Oxazole Ring

The introduction of a 2-(chloromethyl) group onto the oxazole ring is a key step in the synthesis of the target compound. Several strategies have been developed to achieve this specific functionalization.

Strategies for Introducing the 2-(Chloromethyl) Group via Nitrile Reactants

Nitrile-containing compounds are versatile and accessible precursors for the synthesis of 1,3-oxazoles. The cyano group is one of the most adaptable functional groups in organic chemistry and can be converted into various heterocyclic functionalities researchgate.net.

The reaction of α-diazocarbonyl compounds with nitriles is a frequently employed strategy for the synthesis of 1,3-oxazoles nih.gov. This formal [3+2] cycloaddition has been a cornerstone in oxazole synthesis since the pioneering work of Huisgen nih.gov. While this method often requires an excess of the nitrile, which can act as the solvent, protocols have been developed to reduce the necessary amount nih.gov.

Metal-free approaches have also been explored. A [2+2+1] cycloaddition polymerization of alkynes, nitriles, and an oxygen atom source (iodosobenzene with trifluoromethanesulfonic acid) allows for the regioselective assembly of highly substituted oxazoles researchgate.net.

Boron Trifluoride-Catalyzed Reactions of α-Diazo Carbonyl Compounds with Chloroacetonitrile

The reaction between α-diazo carbonyl compounds and nitriles to form oxazoles can be catalyzed by Lewis acids. An unusual tris(pentafluorophenyl)borane catalyst has been employed for the reaction of nitriles and diazo carbonyls nih.gov. This metal-free protocol is compatible with many functional groups and allows for the use of a lower excess of the nitrile partner nih.gov.

Similarly, organoboron Lewis acid-catalyzed synthesis of oxazole derivatives from α-diazocarbonyl ketones/esters and aryl/alkyl nitriles has been accomplished. This protocol is compatible with an array of functional groups and results in various scaffolds of oxazole derivatives in good to high yields researchgate.net. Through this process, variation in substitution can be easily achieved researchgate.net.

Preparation of 4-(Chloromethyl)-2-aryloxazole Intermediates

The synthesis of 4-(chloromethyl)-2-aryloxazole intermediates is a crucial step towards obtaining compounds like this compound. A multi-step reaction sequence can be employed for this purpose. For instance, the synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole can be achieved from benzaldehyde (B42025) in a two-step process involving hydrogen chloride in 1,4-dioxane followed by treatment with trichlorophosphate in chloroform under reflux chemicalbook.com.

Green Chemistry Principles Applied to the Synthesis of this compound

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a significant enhancement over conventional heating methods for the synthesis of heterocyclic compounds, including oxazole derivatives. This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. abap.co.inwjarr.com For the synthesis of the 5-aryl-1,3-oxazole core, a common microwave-assisted approach involves the [3+2] cycloaddition reaction between a substituted aryl aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). semanticscholar.orgacs.org

In a typical procedure adaptable for synthesizing the 5-(4-bromophenyl) oxazole scaffold, 4-bromobenzaldehyde would react with TosMIC in the presence of a base like potassium phosphate (K₃PO₄) in a solvent such as isopropanol. semanticscholar.orgnih.gov Under microwave irradiation, this reaction can be completed in minutes compared to the hours required for conventional heating. acs.org The efficiency of microwave heating stems from the rapid and uniform heating of the reaction mixture, which minimizes the formation of byproducts. abap.co.in

Research on various 5-substituted oxazoles has demonstrated the robustness of this method. For instance, the reaction of various aryl aldehydes with TosMIC under microwave irradiation at 65 °C and 350 W for as little as 8 minutes has resulted in excellent yields of the corresponding 5-aryl oxazoles. acs.org This high efficiency and the ability to perform the reaction on a gram scale underscore the potential of this protocol for the large-scale synthesis of oxazole-based compounds. acs.org While specific studies on the microwave-assisted synthesis of the 2-(chloromethyl) moiety are less common, the general principles can be extended. The cyclization step, which forms the oxazole ring, is significantly accelerated by microwave energy.

Below is a table summarizing typical conditions and outcomes for the microwave-assisted synthesis of 5-aryl oxazoles, which serves as a model for the synthesis of the 5-(4-Bromophenyl)-1,3-oxazole (B1272755) core.

Aryl AldehydeBase (equiv.)SolventPower (W)Time (min)Yield (%)Reference
BenzaldehydeK₃PO₄ (2)Isopropanol350896 acs.org
4-MethoxybenzaldehydeK₃PO₄ (2)Isopropanol350894 acs.org
4-ChlorobenzaldehydeK₃PO₄ (2)Isopropanol350895 acs.org
4-BromobenzaldehydeK₃PO₄ (2)Isopropanol350893 acs.org

Solvent-Free or Reduced-Solvent Methodologies

In line with the principles of green chemistry, solvent-free or reduced-solvent methodologies for the synthesis of oxazole derivatives are gaining prominence. researchgate.net These methods aim to reduce the environmental impact associated with the use of volatile and often toxic organic solvents. Microwave irradiation is particularly effective in solvent-free conditions, as the energy is directly absorbed by the reactants, facilitating the reaction without the need for a solvent to transfer heat. jyoungpharm.org

One approach to solvent-free synthesis involves reacting the starting materials with a solid catalyst or support. For instance, the Erlenmeyer synthesis of azalactones, which are precursors to oxazoles, can be performed under microwave irradiation using MgO/Al₂O₃ as a catalyst in the absence of a solvent. researchgate.netijpsonline.com Another method involves the reaction of hydrazones with an oxidizing agent like chloramine-T under microwave irradiation to yield 1,3,4-oxadiazoles, a related heterocyclic system. ptfarm.pl

While specific solvent-free syntheses for this compound are not extensively documented, the synthesis of other 1,3,4-oxadiazole derivatives has shown that cyclodehydration reactions can be performed efficiently without a solvent, often leading to higher yields compared to reactions run in solvents like toluene. nih.gov For example, the reaction of N,N'-diacylhydrazine derivatives with POCl₃ under solvent-free conditions provides the corresponding oxadiazoles in good yields. nih.gov This suggests that the final cyclization step to form the oxazole ring could potentially be achieved under similar solvent-free or reduced-solvent conditions, particularly when coupled with microwave heating.

The use of deep-eutectic solvents (DES) or ionic liquids also represents a reduced-solvent methodology, offering a greener alternative to traditional organic solvents. ijpsonline.com These solvents are non-volatile and can often be recycled, reducing waste. ijpsonline.com The synthesis of oxazole derivatives has been reported in ionic liquids, which can be reused multiple times without a significant loss in product yield. ijpsonline.com

The table below illustrates the advantages of solvent-free conditions in the synthesis of related heterocyclic compounds, highlighting the potential for applying these methods to oxazole synthesis.

ReactantsReagent/CatalystConditionsSolventYield (%)Reference
N,N'-diacylhydrazinePOCl₃Conventional HeatingToluene36 nih.gov
N,N'-diacylhydrazinePOCl₃Conventional HeatingSolvent-Free51 nih.gov
Hippuric acid + AldehydeAcetic anhydride, MgO/Al₂O₃MicrowaveSolvent-FreeGood researchgate.netijpsonline.com
HydrazonesChloramine-TMicrowaveSolvent-FreeHigh ptfarm.pl

Chemical Reactivity and Mechanistic Investigations of 5 4 Bromophenyl 2 Chloromethyl 1,3 Oxazole

The reactivity of 5-(4-bromophenyl)-2-(chloromethyl)-1,3-oxazole is dictated by the interplay of its three key structural components: the 1,3-oxazole ring, the 4-bromophenyl substituent at the C-5 position, and the chloromethyl group at the C-2 position. The inherent electronic properties of the oxazole (B20620) heterocycle, combined with the influence of these substituents, govern its behavior in a variety of chemical transformations.

Electrophilic Aromatic Substitution Patterns, with Emphasis on C-5 Reactivity

The 1,3-oxazole ring is generally considered an electron-poor aromatic system, which makes it relatively unreactive toward electrophilic aromatic substitution (EAS). chempedia.infowikipedia.orgmasterorganicchemistry.com Predictions of resonance energy indicate significantly less delocalization compared to benzene. clockss.org When such reactions do occur, the site of attack is determined by the electron distribution within the ring. Theoretical calculations and experimental evidence show that the C-5 position is the most electron-rich and thus the most favorable site for electrophilic attack, followed by C-4, with C-2 being the most electron-deficient. thepharmajournal.comprinceton.edu However, electrophilic substitution at C-5 typically requires the presence of activating, electron-donating groups on the ring to proceed efficiently. wikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Oxazoles

Position on Oxazole RingRelative Electron DensitySusceptibility to Electrophilic AttackComment
C-5HighestMost PreferredRequires activating groups; blocked in the title compound. wikipedia.org
C-4IntermediatePossible if C-5 is blockedGenerally less reactive than C-5. thepharmajournal.com
C-2LowestLeast PreferredElectron deficient due to adjacent heteroatoms.

Nucleophilic Attack Sites and Reactivity Trends on the Oxazole Ring

While the oxazole ring itself is resistant to nucleophilic attack due to its aromaticity, the substituents on this compound provide a highly reactive site. Nucleophilic substitution directly on the oxazole ring is uncommon, but when it occurs with a halogen substituent, the order of reactivity is C-2 >> C-4 > C-5. thepharmajournal.com

The primary site for nucleophilic attack on the title compound is the carbon of the chloromethyl group at the C-2 position. nih.gov The 2-(halomethyl) unit exhibits reactivity similar to that of a benzylic halide, due to the ability of the adjacent oxazole ring to stabilize the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1-type mechanism. nih.gov This facile displacement of the chloride ion allows for the synthesis of a diverse range of derivatives. A variety of nucleophiles, including amines (primary and secondary), alkoxides, phenoxides, thiolates, cyanide, and azide (B81097) ions, have been shown to react efficiently with 2-(halomethyl)oxazoles to yield the corresponding substituted products. nih.gov

Table 2: Examples of Nucleophilic Substitution on 2-(Halomethyl)oxazole Systems

NucleophileReagent ExampleProduct TypeReference
AmineMorpholine, Aniline (B41778)2-(Aminomethyl)oxazole nih.gov
AlkoxideSodium Methoxide2-(Alkoxymethyl)oxazole nih.gov
ThiolateSodium Thiophenoxide2-(Thioethermethyl)oxazole nih.gov
CyanideSodium Cyanide2-(Cyanomethyl)oxazole nih.gov
AzideSodium Azide2-(Azidomethyl)oxazole nih.gov

Deprotonation and Generation of Oxazole Anions

The acidity of the ring protons in 1,3-oxazole decreases in the order C-2 > C-5 > C-4. thepharmajournal.com The C-2 proton is the most acidic (pKa ≈ 20), and its removal by a strong base like n-butyllithium can lead to the formation of a C-2 lithiated oxazole. thepharmajournal.comwikipedia.org This anion, however, exists in equilibrium with a ring-opened isonitrile enolate, which can complicate subsequent reactions. wikipedia.orgnih.gov

Deprotonation can also be directed by substituents. For instance, a 2-(phenylsulfonyl) group facilitates deprotonation at C-5 with LDA to generate a stable C-5 carbanion that can react with various electrophiles. researchgate.netnih.gov In the absence of a C-2 proton and with a blocking group at C-5, deprotonation may occur at the C-4 position. For this compound, the C-2 and C-5 positions are substituted. Therefore, the only available proton on the oxazole ring is at the C-4 position. Abstraction of this proton would require a very strong base, such as lithium diisopropylamide (LDA), under kinetic control at low temperatures. nih.gov The resulting C-4 anion would be a powerful nucleophile for the formation of new carbon-carbon or carbon-heteroatom bonds.

N-Alkylation and N-Acylation Reactions of the Oxazole Nitrogen

The nitrogen atom at the N-3 position of the oxazole ring possesses a lone pair of electrons and acts as a nucleophilic center. It readily reacts with electrophiles such as alkyl halides and acyl chlorides. thepharmajournal.com These reactions lead to the formation of positively charged oxazolium salts. thepharmajournal.com N-alkylation and N-acylation are fundamental reactions of the oxazole nucleus. thepharmajournal.com While regioselectivity is a major consideration for unsymmetrical azoles like imidazoles or purines, it is straightforward for the oxazole ring in the title compound, as there is only one ring nitrogen atom available for attack. sci-hub.senih.gov The resulting oxazolium salts can be useful intermediates in further synthetic transformations.

Table 3: General Conditions for N-functionalization of Oxazoles

Reaction TypeTypical ElectrophileProductReference
N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkyloxazolium Salt thepharmajournal.com
N-AcylationAcyl Halide (e.g., CH₃COCl), Acetic AnhydrideN-Acyloxazolium Salt thepharmajournal.com

Cycloaddition Reactions (e.g., Diels-Alder Type)

Oxazoles can function as azadiene components in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. clockss.orgwikipedia.org This reactivity provides a powerful method for synthesizing substituted pyridine (B92270) and furan (B31954) rings. wikipedia.org In a typical reaction, the oxazole (diene) reacts with a dienophile (an alkene or alkyne). The initial bicyclic adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule such as a nitrile to yield the final aromatic product. nih.gov

With Alkenes : Reaction with an alkene dienophile leads to the formation of a pyridine ring after elimination. wikipedia.org

With Alkynes : Reaction with an alkyne dienophile results in a furan ring, following the loss of a nitrile from the intermediate. clockss.org

These reactions often require thermal conditions or high pressure to overcome the aromaticity of the oxazole ring. clockss.org The presence of electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile generally accelerates the reaction. The specific substituents on this compound would influence the electronic nature of the diene system and thus its reactivity in cycloaddition reactions.

Interactions with Lewis Acids and Metal Complexation

The nitrogen atom of the 1,3-oxazole ring can act as a Lewis base, donating its lone pair of electrons to coordinate with Lewis acids and various metal ions. thepharmajournal.com This coordination can activate the oxazole ring towards certain transformations or be the basis for its use as a ligand in coordination chemistry. thepharmajournal.comresearchgate.net

Oxadiazoles, which are structurally related to oxazoles, are known to form stable complexes with a wide range of transition metals. edu.krdnih.gov Similarly, oxazole-containing ligands typically coordinate to metal centers through the nitrogen atom in a monodentate fashion. researchgate.net Depending on the substituents, bidentate or polydentate coordination is also possible, for instance, involving an additional donor atom from a side chain, leading to the formation of stable chelate rings. mdpi.comresearchgate.net The complexation ability of this compound would primarily involve the N-3 atom, and potentially the oxygen atom or the chlorine atom of the chloromethyl group under certain conditions, making it a candidate for use in catalysis and materials science.

Transformations Involving the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring is a key functional group that serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

The carbon-bromine bond of the 4-bromophenyl group is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling reactions. These transformations are fundamental for elaborating the molecular structure.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid or boronic ester. For this compound, a Suzuki-Miyaura reaction with a substituted phenylboronic acid would yield a biaryl product. Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water. The reaction is tolerant of a wide range of functional groups. researchgate.netacsgcipr.org Studies on analogous systems, such as 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, have demonstrated the efficiency of this coupling. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction would introduce a vinyl substituent at the 4-position of the phenyl ring. The choice of catalyst, such as Pd(OAc)₂, and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting alkene. nih.gov

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. researchgate.net The reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine like triethylamine. researchgate.net This transformation would produce a 5-(4-alkynylphenyl) substituted oxazole, a valuable intermediate for further synthesis. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes. researchgate.net

Stille Reaction: The Stille coupling involves the reaction of the aryl bromide with an organotin compound (organostannane). mdpi.com This reaction is known for its mild conditions and tolerance of a wide array of functional groups, as the organostannane reagents are often stable to air and moisture. mdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on the 4-Bromophenyl Moiety
Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or Pd(dppf)Cl₂ / Base (e.g., K₂CO₃)Biaryl or Aryl-alkene
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂ / Base (e.g., Et₃N)Aryl-alkene (Stilbene derivative)
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N)Aryl-alkyne
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄Aryl-R (where R = Aryl, Vinyl, Alkyl)

Nucleophilic Aromatic Substitution Pathways (if applicable to specific derivatives)

Nucleophilic Aromatic Substitution (SₙAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). nih.gov The oxazole ring itself is electron-withdrawing, which may confer a slight degree of activation upon the attached bromophenyl ring. However, for this compound, the activation is generally insufficient for the SₙAr reaction to proceed under standard conditions with common nucleophiles. This pathway is much less favorable than the palladium-catalyzed cross-coupling reactions. acsgcipr.org For SₙAr to become a viable pathway, additional, strong electron-withdrawing groups (such as a nitro group) would likely need to be present on the bromophenyl ring. nih.gov

Functional Group Interconversions on the Bromophenyl Moiety

Beyond cross-coupling, the aryl bromide can be converted into other important functional groups, significantly expanding the synthetic utility of the parent molecule.

Cyanation: The bromo group can be replaced by a cyano group through palladium-catalyzed cyanation. acs.orgresearchgate.netrsc.org This reaction typically employs a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than simple cyanide salts, and a palladium catalyst. organic-chemistry.orgnih.gov The resulting aryl nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic systems. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. acsgcipr.orgwikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃). beilstein-journals.orgnih.gov This allows for the direct synthesis of aniline derivatives from the bromophenyl starting material. wikipedia.org

Miyaura Borylation: The aryl bromide can be converted into a boronic acid pinacol (B44631) ester via the Miyaura borylation reaction. mdpi.comorganic-chemistry.org This transformation involves the palladium-catalyzed coupling of the bromide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govmdpi.com The resulting boronic ester is a stable, versatile intermediate that can then participate in subsequent Suzuki-Miyaura coupling reactions, acting as the organoboron component. organic-chemistry.orgnih.gov

Reactivity of the 2-(Chloromethyl) Moiety

The 2-(chloromethyl) group is a reactive electrophilic site, behaving as a substituted primary alkyl halide. Its reactivity is enhanced by its position adjacent to the oxazole ring, which can stabilize reaction intermediates, similar to a benzylic halide.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)

The primary mechanism for reactions at the chloromethyl group is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This can proceed through either an Sₙ2 or, under certain conditions, an Sₙ1 pathway.

Sₙ2 Pathway: As a primary halide, the 2-(chloromethyl) group is sterically unhindered, making it an excellent substrate for a bimolecular (Sₙ2) substitution mechanism. In this concerted, single-step process, the nucleophile attacks the carbon atom at the same time the chloride leaving group departs. nih.gov This pathway is favored by strong, negatively charged nucleophiles and polar aprotic solvents. nih.gov

Sₙ1 Pathway: While less common for primary halides, an Sₙ1 mechanism becomes plausible due to the "benzylic-like" nature of the chloromethyl group attached to the oxazole ring. The adjacent π-system of the oxazole can stabilize the formation of a transient carbocation intermediate through resonance. This unimolecular pathway involves the slow, rate-determining departure of the leaving group to form the carbocation, followed by rapid attack by the nucleophile. nih.gov The Sₙ1 mechanism is favored by polar protic solvents (which can stabilize the carbocation) and weaker nucleophiles. nih.gov

For most synthetic applications involving strong nucleophiles, the Sₙ2 pathway is expected to be the dominant mechanism.

Conversion to Other Functional Groups (e.g., Aminomethyl, Hydroxymethyl, Cyanomethyl)

The electrophilic nature of the chloromethyl group allows for its facile conversion into a variety of other functional groups through reaction with different nucleophiles. Such transformations on related 2-(halomethyl)oxazole scaffolds are well-documented.

Aminomethyl Derivatives: Reaction with primary or secondary amines, or ammonia (B1221849) equivalents, readily yields the corresponding 2-(aminomethyl)oxazoles. These reactions are typically performed in a suitable solvent, sometimes with the addition of a non-nucleophilic base to neutralize the HCl generated. nih.gov

Hydroxymethyl Derivatives: Hydrolysis of the chloromethyl group, for instance, with aqueous base or by reaction with acetate (B1210297) followed by hydrolysis, produces the 2-(hydroxymethyl)oxazole alcohol.

Cyanomethyl Derivatives: The introduction of a nitrile function is achieved by reacting the chloromethyl compound with a cyanide salt, such as sodium cyanide (NaCN) in a polar aprotic solvent like DMF or DMSO. nih.gov The resulting 2-(cyanomethyl)oxazole provides a handle for further C-C bond formations or conversion into other functional groups. nih.gov

Table 2: Functional Group Conversions of the 2-(Chloromethyl) Moiety
NucleophileReagent ExampleResulting Functional GroupProduct Name Fragment
AmineR₂NH (e.g., Piperidine, Morpholine)-CH₂-NR₂2-(Aminomethyl)
Hydroxide/AcetateNaOH(aq) or KOAc then NaOH-CH₂-OH2-(Hydroxymethyl)
CyanideNaCN-CH₂-CN2-(Cyanomethyl)
ThiolateR-SNa-CH₂-SR2-(Alkylthiomethyl)
AlkoxideR-ONa-CH₂-OR2-(Alkoxymethyl)

Elimination Reactions and Olefin Formation

The chloromethyl group at the 2-position of this compound provides a substrate for elimination reactions, potentially leading to the formation of a vinyl oxazole, specifically 5-(4-bromophenyl)-2-vinyl-1,3-oxazole. Such reactions are typically promoted by a base, which abstracts a proton from the carbon adjacent to the one bearing the leaving group (the chlorine atom).

The most probable mechanism for this transformation is the bimolecular elimination (E2) reaction. lumenlearning.comdalalinstitute.commasterorganicchemistry.com The E2 mechanism is a single, concerted step where the base removes a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. lumenlearning.commasterorganicchemistry.com For this to occur, a specific stereochemical arrangement, known as anti-periplanar, is generally preferred between the abstracted proton and the leaving group. masterorganicchemistry.com

The regioselectivity of elimination reactions, which determines the position of the newly formed double bond, is a crucial aspect. youtube.com In cases where there are multiple possible β-hydrogens that can be removed, Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. beilstein-journals.org However, in the case of this compound, the chloromethyl group has only one carbon, so the formation of a terminal olefin is the only possible outcome. The use of sterically hindered bases can also influence the regioselectivity, often favoring the formation of the less substituted alkene (Hofmann product), though this is not a variable in this specific case. khanacademy.orgyoutube.com

The reaction conditions, including the strength and steric bulk of the base, the solvent, and the temperature, play a significant role in determining the efficiency of the elimination reaction and whether it will be favored over a competing nucleophilic substitution (SN2) reaction. masterorganicchemistry.commasterorganicchemistry.com Strong, sterically hindered bases and higher temperatures typically favor elimination. beilstein-journals.org

A hypothetical reaction scheme for the base-induced elimination is presented below:

Table 1: Hypothetical Elimination Reaction of this compound

ReactantBaseProductReaction Type
This compoundPotassium tert-butoxide (KOtBu)5-(4-bromophenyl)-2-vinyl-1,3-oxazoleE2 Elimination

Radical Reactions Involving the Chloromethyl Group

The 2-(chloromethyl) group on the 5-(4-bromophenyl)-1,3-oxazole (B1272755) scaffold is analogous to a benzylic halide, suggesting its potential to participate in radical reactions. thieme-connect.dekhanacademy.org Such reactions typically proceed via a radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. youtube.comlibretexts.orgnih.gov

Initiation: The reaction is initiated by the formation of a radical, usually through the homolytic cleavage of a bond in a radical initiator molecule using heat or UV light. thieme-connect.denih.gov For instance, a peroxide or an azo compound can be used to generate initial radicals. These initiator radicals can then abstract a hydrogen atom from a suitable donor or react with another molecule to start the chain.

Propagation: This phase consists of a series of self-sustaining steps. A radical abstracts the chlorine atom from the chloromethyl group of the oxazole to generate a 2-(oxazolylmethyl) radical. This radical is stabilized by resonance with the oxazole ring, similar to the resonance stabilization of a benzyl (B1604629) radical. This stabilized radical can then react with another molecule to form a new bond and generate a new radical, which continues the chain. libretexts.org

A plausible propagation sequence for a hypothetical radical bromination reaction is as follows:

Chain-carrying radical abstracts a hydrogen: A bromine radical (Br•) generated from a source like N-bromosuccinimide (NBS) could abstract a hydrogen atom from the chloromethyl group, though abstraction of the chlorine is more likely with a radical like a tin radical.

Formation of a stabilized radical: This would form HBr and the 2-(chloromethyl)-5-(4-bromophenyl)oxazol-2-yl radical.

Reaction of the oxazole radical: This radical could then react with a molecule of Br₂, for example, to form 2-(bromochloromethyl)-5-(4-bromophenyl)-1,3-oxazole and a new bromine radical, which propagates the chain.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. nih.gov This can occur in several ways, such as the combination of two 2-(oxazolylmethyl) radicals or the combination of a 2-(oxazolylmethyl) radical with a halogen radical.

The stability of the intermediate radical is a key factor in determining the feasibility and regioselectivity of radical reactions. nih.gov The 2-(oxazolylmethyl) radical is expected to have significant resonance stabilization, which would favor reactions at this position.

Synergistic Reactivity and Regioselectivity Induced by Multiple Substituents in this compound

The reactivity and regioselectivity of this compound are influenced by the interplay of its constituent parts: the oxazole ring, the 5-(4-bromophenyl) substituent, and the 2-(chloromethyl) substituent.

The 2-(chloromethyl) group is a reactive site for both nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the oxazole ring can enhance the electrophilicity of the methylene (B1212753) carbon, making it more susceptible to nucleophilic attack.

The synergistic effect of these substituents can be seen in how they might influence regioselectivity in potential reactions. For example, in an electrophilic attack on the oxazole ring, the 5-aryl group would direct the incoming electrophile. However, for reactions involving the chloromethyl group, the electronic nature of the 5-(4-bromophenyl) substituent can modulate the stability of reaction intermediates. For instance, in a reaction proceeding through a radical intermediate at the chloromethyl position, the ability of the 5-aryl group to delocalize the unpaired electron through resonance would be a stabilizing factor.

Mechanistic Studies of Key Synthetic Transformations

Due to the novelty of this compound, detailed mechanistic studies involving this specific compound are not widely available in the public domain. However, we can infer plausible mechanistic pathways for its key transformations based on computational studies and experimental evidence from analogous systems.

Reaction Pathway Elucidation

Elimination Reactions: For the formation of a vinyl oxazole via an E2 mechanism, the reaction pathway would involve a single transition state. In this transition state, the base would be partially bonded to the hydrogen being abstracted, the C-H bond would be partially broken, the C-C bond would be developing double-bond character, and the C-Cl bond would be partially broken. Computational studies on similar systems could elucidate the geometry and energy of this transition state.

Radical Reactions: The elucidation of a radical reaction pathway would involve identifying the most likely initiation, propagation, and termination steps. For example, in a hypothetical radical halogenation, the reaction pathway would be a chain reaction. The stability of the intermediate 2-(oxazolylmethyl) radical would be a critical factor. Computational studies could be employed to calculate the bond dissociation energy (BDE) of the C-H bonds of the chloromethyl group, which would provide insight into the facility of hydrogen abstraction. Remote substituent effects are known to influence benzylic BDEs, and similar effects would be expected here. nih.govnih.gov

Transition State Analysis and Energy Profiles

A deeper understanding of the reactivity of this compound can be achieved through computational transition state analysis and the generation of reaction energy profiles.

For an E2 Elimination Reaction: A computational study using methods like Density Functional Theory (DFT) could model the reaction pathway. irjweb.com This would involve locating the transition state structure for the concerted removal of a proton and the chloride ion. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. The energy profile would show a single hump corresponding to the single-step E2 mechanism.

Table 2: Hypothetical Calculated Energy Profile Data for E2 Elimination

SpeciesRelative Energy (kcal/mol)
Reactants (Oxazole + Base)0.0
Transition State+25.0
Products (Vinyl Oxazole + HCl + Base)-10.0

Note: These are hypothetical values for illustrative purposes.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole as a Versatile Synthetic Building Block

The inherent reactivity of its distinct functional groups makes this compound a valuable starting material for the synthesis of a wide array of more complex molecules. The chloromethyl group is susceptible to nucleophilic substitution, while the bromophenyl group is amenable to various palladium-catalyzed cross-coupling reactions.

The oxazole (B20620) ring system is a common motif in many biologically active compounds and natural products. The functional handles on this compound allow for its elaboration into more complex, fused heterocyclic systems. For instance, oxazole derivatives are known precursors to oxazolo[5,4-d]pyrimidines, which are structurally analogous to purine (B94841) bases and have been investigated for their potential as anticancer agents. nih.govresearchgate.netibb.waw.pl The general strategy often involves the introduction of an amino group, which can then participate in a cyclization reaction to form the fused pyrimidine (B1678525) ring. While specific examples starting from this compound are not extensively documented, the known reactivity patterns of similar oxazoles suggest its utility in this area.

A plausible synthetic route could involve the conversion of the chloromethyl group to a suitable functional group that facilitates the introduction of an amino moiety at an adjacent position, followed by cyclization. The bromophenyl group can be retained for further diversification or modified at a later stage.

The bifunctional nature of this compound makes it an ideal intermediate in multi-step synthetic sequences. The two reactive sites can be addressed sequentially, allowing for the controlled and stepwise construction of complex target molecules. For example, the chloromethyl group can first be transformed via a nucleophilic substitution reaction, and the resulting product can then undergo a palladium-catalyzed cross-coupling reaction at the bromophenyl position.

This sequential reactivity is particularly valuable in the synthesis of natural products and their analogues. pitt.edunih.gov The oxazole core itself is a key structural unit in a number of marine natural products. mdpi.com The ability to introduce different functionalities at both ends of the molecule allows for the generation of a library of diverse chemical entities for biological screening.

The distinct reactivity of the C-Cl and C-Br bonds in this compound allows for site-specific modifications. The chloromethyl group is a good electrophile for nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of a wide range of functional groups at the 2-position of the oxazole ring.

Simultaneously, the bromophenyl moiety is a classic substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to biaryl compounds, alkynyl-substituted aromatics, and other valuable structures. The ability to perform these reactions selectively at the C-5 position, without affecting the chloromethyl group, underscores the utility of this compound as a versatile scaffold.

Table 1: Potential Site-Specific Reactions of this compound

Reactive SiteReaction TypePotential ReagentsResulting Functionality
2-(chloromethyl)Nucleophilic SubstitutionAmines (R-NH2), Thiols (R-SH), Alcohols (R-OH)2-(aminomethyl), 2-(thiomethyl), 2-(alkoxymethyl)
5-(4-bromophenyl)Suzuki-Miyaura CouplingArylboronic acids (Ar-B(OH)2)5-(biaryl)
5-(4-bromophenyl)Sonogashira CouplingTerminal alkynes (R-C≡CH)5-(alkynylphenyl)
5-(4-bromophenyl)Heck CouplingAlkenes (CH2=CHR)5-(alkenylphenyl)

Applications in the Development of Novel Chemical Reagents and Catalysts

The structural features of this compound also suggest its potential application in the development of novel reagents and catalysts. The nitrogen atom in the oxazole ring can act as a ligand for metal centers. By strategically modifying the substituents at the 2- and 5-positions, it is possible to synthesize bidentate or tridentate ligands for transition metal catalysis.

For example, the chloromethyl group could be used to introduce another coordinating group, such as a pyridine (B92270) or another oxazole, to create a bipyridyl-like ligand system. nih.gov Such ligands are crucial in a wide range of catalytic transformations, including cross-coupling reactions and asymmetric synthesis. The 4-bromophenyl group allows for the tuning of the electronic properties of the ligand or for its attachment to a solid support.

Contributions to Advanced Materials Science (Excluding Biological Functions)

The rigid, aromatic structure of the oxazole ring makes it an attractive component for the construction of advanced materials with interesting thermal, mechanical, and photophysical properties.

This compound can be envisioned as a monomer for the synthesis of various types of polymeric materials. The two reactive functional groups allow it to participate in polycondensation reactions. For example, reaction with diamines could lead to the formation of poly(oxazole-amine)s, while reaction with bisphenols could yield poly(ether-oxazole)s. researchgate.net

The presence of the oxazole ring in the polymer backbone is expected to impart high thermal stability and mechanical strength. Furthermore, the 4-bromophenyl group offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. For instance, cross-coupling reactions on the polymer chain could be used to introduce chromophores, leading to materials with interesting photophysical properties, such as fluorescence. nih.govresearchgate.netresearchgate.net The properties of such polymers, including their solubility, thermal stability, and optical characteristics, could be tailored by the choice of comonomers and the nature of the substituents introduced via post-polymerization modification. researchgate.netresearchgate.net

Table 2: Potential Polymer Architectures from this compound

Polymer TypeComonomerKey LinkagePotential Properties
Poly(oxazole-amine)DiaminesC-NHigh thermal stability, potential for chelation
Poly(ether-oxazole)BisphenolsC-O (ether)Good thermal and mechanical properties
Poly(arylene-oxazole)Aryl di-boronic acids (via Suzuki polycondensation)C-CConjugated systems with potential for optoelectronic applications

Potential as a Component in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The integration of this compound into optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs), can be postulated based on the characteristics of its constituent parts. The oxazole ring is an electron-deficient heterocycle that can facilitate electron transport. The 4-bromophenyl group provides a site for further functionalization through cross-coupling reactions, allowing for the extension of the π-conjugated system, a critical factor for tuning the electronic and photophysical properties of organic semiconductors.

The chloromethyl group at the 2-position offers a reactive handle for post-synthetic modification. This functionality allows for the attachment of the oxazole core to other molecular fragments or polymer backbones, enabling the creation of more complex structures with tailored properties for specific layers within an OLED device, such as the emissive layer (EML), electron transport layer (ETL), or hole transport layer (HTL).

For instance, the bromine atom on the phenyl ring could be substituted via Suzuki or Stille coupling to introduce moieties that enhance hole injection/transport or modify the emission color. Similarly, the chloromethyl group could be used to graft the molecule onto a polymer chain, potentially improving the morphological stability and processability of the active layer in a polymer light-emitting diode (PLED).

Table 1: Potential Roles of this compound Derivatives in OLEDs

OLED Layer Potential Role of Derivative Required Molecular Modification
Emissive Layer (EML) Host or dopant material Extension of π-conjugation via cross-coupling at the bromophenyl group to achieve desired emission wavelength.
Electron Transport Layer (ETL) Electron-transporting material Incorporation of additional electron-withdrawing groups.

It is important to reiterate that these are projected applications based on chemical principles, and experimental validation for this compound itself is not documented in the available literature.

Potential Role in Fluorescent Dye Development and Related Technologies

The structural framework of this compound suggests its utility as a scaffold for the synthesis of novel fluorescent dyes. The oxazole ring itself is a known fluorophore present in various dyes. The emission properties of such dyes are highly dependent on the nature of the substituents at the 2- and 5-positions.

The 4-bromophenyl group at the 5-position can be readily modified to introduce various electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the intramolecular charge transfer (ICT) character of the molecule, which directly influences the fluorescence quantum yield, Stokes shift, and emission wavelength. For example, replacing the bromine with a strong electron-donating group like a dimethylamino or methoxy (B1213986) group could lead to a significant red-shift in the emission spectrum.

The chloromethyl group at the 2-position serves as a versatile reactive site for conjugating the oxazole fluorophore to other molecules or materials. This is particularly useful for creating fluorescent probes for biological imaging, where the fluorophore needs to be attached to a biomolecule (e.g., a protein or nucleic acid) or a targeting moiety. It can also be used to immobilize the dye onto a solid support for sensing applications.

Table 2: Hypothetical Photophysical Properties of Fluorescent Dyes Derived from this compound

Derivative Potential Emission Color Potential Application
5-(4-Aminophenyl)-2-(azidomethyl)-1,3-oxazole Blue-Green Bio-conjugation via click chemistry
5-(4-Dimethylaminophenyl)-2-(hydroxymethyl)-1,3-oxazole Green-Yellow Fluorescent probe for pH sensing

Theoretical and Computational Investigations of 5 4 Bromophenyl 2 Chloromethyl 1,3 Oxazole

Electronic Structure and Aromaticity Analysis

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and potential applications. Computational methods provide invaluable insights into these characteristics at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.com For a molecule like 5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry. irjweb.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

The aromaticity of the oxazole (B20620) ring and the bromophenyl moiety is a key aspect of the molecule's electronic structure. Aromaticity is associated with cyclic delocalization of π-electrons, which confers significant stability. Computational methods can quantify this property through various indices. The substitution of different groups on the oxazole ring can influence its aromatic character. researchgate.net

Illustrative Data Table of Optimized Geometrical Parameters for a Substituted Oxazole Derivative (Calculated via DFT/B3LYP)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (phenyl) 1.39 120.0 0.0
C-O (oxazole) 1.37 107.4 0.0
C-N (oxazole) 1.38 114.1 0.0
C-Br 1.91 - -

Note: This table presents typical values for similar structures and is for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl and oxazole rings, while the LUMO would likely be distributed over the entire π-system, with potential contributions from the chloromethyl group. The energy of these orbitals and their gap would be influenced by the electronic nature of the substituents. minoofar.com

Illustrative Data Table of Frontier Molecular Orbital Energies for a Substituted Oxazole Derivative

Orbital Energy (eV)
HOMO -6.5
LUMO -1.5

Note: This table presents typical values for similar structures and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the bromine atom, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms and the carbon of the chloromethyl group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the bromophenyl ring to the oxazole ring and the rotation of the chloromethyl group.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. researchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identify the most populated conformations, and study the dynamics of conformational changes. Such simulations would reveal the preferred orientation of the bromophenyl ring with respect to the oxazole ring and the accessible rotational states of the chloromethyl group.

Computational Predictions of Reactivity and Regioselectivity

Computational methods can predict the reactivity of a molecule and the likely outcome of its reactions.

Quantum chemical calculations can be used to model reaction mechanisms, identify transition states, and calculate activation energies. chemintech.ru This information is crucial for understanding how a reaction proceeds and for predicting its rate. For this compound, computational studies could explore, for example, the mechanism of nucleophilic substitution at the chloromethyl group or electrophilic addition to the oxazole ring.

Computational reaction design involves using these predictive capabilities to design new reactions or to optimize existing ones. By simulating different reaction conditions and reactants, it is possible to identify the most promising pathways for synthesizing new molecules or for modifying the target compound in a desired manner. For instance, the regioselectivity of electrophilic substitution on the bromophenyl ring could be computationally predicted to guide synthetic efforts. organic-chemistry.org

Transition State Modeling for Mechanistic Insights

Transition state modeling is a powerful computational tool used to elucidate the reaction mechanisms, kinetics, and thermodynamics of chemical transformations. For a compound such as this compound, understanding its formation is key to optimizing synthesis and controlling product outcomes. The synthesis of 2,5-disubstituted oxazoles often proceeds through pathways like the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. documentsdelivered.comwikipedia.org Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. researchgate.netzsmu.edu.ua

A computational study on a related Robinson-Gabriel reaction using DFT at the M062X/6–31+G(d,p) level of theory revealed that the activation Gibbs free energy for the cyclization step can be significant, often requiring high temperatures, which aligns with experimental observations. researchgate.net For the synthesis of this compound, a similar computational approach would model the cyclization of the corresponding N-(1-(4-bromophenyl)-3-chloro-2-oxopropyl)acetamide precursor. The modeling would calculate the energy barriers for the formation of the oxazoline (B21484) intermediate and its subsequent dehydration. These calculations provide deep mechanistic insights, explaining how electronic effects of the substituents (the 4-bromophenyl and chloromethyl groups) influence the stability of intermediates and transition states, thereby affecting the reaction feasibility and yield. nih.gov

Below is a representative data table illustrating the type of information obtained from transition state modeling for a plausible synthesis pathway.

Table 1: Hypothetical Gibbs Free Energy Profile for the Formation of this compound via a Robinson-Gabriel Type Reaction

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)Description
1Reactants0.0N-(1-(4-bromophenyl)-3-chloro-2-oxopropyl)acetamide + Catalyst
2Transition State 1 (TS1)+25.8Intramolecular nucleophilic attack of amide oxygen on ketone
3Intermediate (INT)+5.2Hemiaminal (oxazoline) intermediate
4Transition State 2 (TS2)+31.5Rate-determining dehydration step
5Products-15.7This compound + H₂O

Note: Data are illustrative and based on computational studies of similar heterocyclic cyclization reactions. researchgate.netacs.org

Molecular Modeling and Docking Studies

While molecular docking is frequently associated with biological targets like enzymes, its application extends to understanding interactions with non-biological chemical targets, such as the active sites of catalysts. rsc.orgnih.gov For this compound, molecular modeling can be used to investigate its interaction with transition metal catalysts that are often employed in the synthesis and subsequent modification of heterocyclic compounds. tandfonline.comresearchgate.net Such studies are crucial for rational catalyst design and optimization of reaction conditions.

For instance, oxazole and oxazoline structural units have been successfully used as ligands for vanadium catalysts in polymerization reactions. mdpi.com Computational modeling can predict how the oxazole ring of this compound, with its specific electronic and steric properties, would coordinate to a metal center. Docking simulations can calculate the binding affinity and preferred orientation of the molecule within a catalyst's active site or coordination sphere. These simulations help identify the key interactions, such as π-stacking with the bromophenyl ring or coordination through the nitrogen or oxygen heteroatoms of the oxazole ring, that stabilize the catalyst-substrate complex. nih.gov

These computational approaches can elucidate mechanisms of catalyst poisoning, where the product molecule binds too strongly to the active site, inhibiting further reactions. By modeling the interaction of this compound with the active site of a hypothetical palladium catalyst used in cross-coupling reactions, one could predict the binding energy and identify key structural features governing the interaction. This knowledge allows for the modification of either the catalyst or the substrate to improve catalytic turnover.

The following table provides a hypothetical example of docking results for the interaction of the title compound with a generic transition metal catalyst active site.

Table 2: Illustrative Molecular Docking Results with a Hypothetical Catalyst Active Site

LigandCatalyst ModelBinding Energy (kcal/mol)Key Interactions
This compoundPd(II)-Phosphine Complex-7.2Coordination with Pd via Oxazole-N; π-π stacking between Bromophenyl ring and catalyst ligand
Oxazole (unsubstituted)Pd(II)-Phosphine Complex-4.5Coordination with Pd via Oxazole-N
Precursor MoleculePd(II)-Phosphine Complex-6.8Coordination with Pd via Ketone-O and Amide-N

Note: The data presented are hypothetical and serve to illustrate the outputs of molecular modeling studies in the context of non-biological targets.

Development of Predictive Models for Oxazole Chemistry using Computational Approaches

The development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) models, is a cornerstone of modern chemistry for forecasting the outcomes of reactions or the properties of new molecules. acs.orgacs.orgrsc.org These models establish a mathematical relationship between the chemical structure, encoded by numerical descriptors, and a specific outcome, such as reaction yield or rate constant. chemrxiv.orgnih.govrsc.org

For the chemistry of oxazoles, a predictive model could be developed for a reaction involving a series of derivatives, including this compound. The first step involves creating a dataset of oxazole compounds and their corresponding experimental results (e.g., reaction yields under specific conditions). Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological properties. nih.govrsc.org

Using statistical methods like multiple linear regression or more advanced machine learning algorithms (e.g., random forest, neural networks), a model is trained to correlate the descriptors with the observed experimental outcome. nih.govnih.gov For instance, a QSAR model could predict the yield of a Suzuki coupling reaction at the bromine position of this compound based on descriptors like the electrostatic potential at the bromine atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The resulting model, once validated, can be used to predict the reactivity of new, unsynthesized oxazole derivatives, guiding experimental efforts toward molecules with desired properties and accelerating the discovery process. researchgate.net

Table 3: Examples of Molecular Descriptors and a Hypothetical QSAR Model for Reaction Yield

Descriptor TypeDescriptor ExampleDescription
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital
ElectronicDipole MomentMeasure of molecular polarity
Steric / SizeMolecular WeightTotal mass of the molecule
Steric / SizeMolar RefractivityMolar volume corrected for intermolecular forces
TopologicalWiener IndexA distance-based graph invariant

Hypothetical QSAR Equation: Predicted Yield (%) = 65.2 - (10.5 * LUMO) + (2.1 * Dipole Moment) - (0.15 * Molecular Weight) Note: This equation is purely illustrative to demonstrate the form of a QSAR model. The coefficients and descriptors are not derived from experimental data for the title compound.

Q & A

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). The bromophenyl group occupies hydrophobic pockets, while oxazole forms H-bonds with Arg120 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD >2 Å indicates weak binding .
    Validation : Compare predicted IC50_{50} with experimental data from kinase inhibition assays .

How can derivatives of this compound be designed for materials science applications?

Advanced Research Question

  • Polymer precursors : Functionalize the chloromethyl group with acrylate monomers for UV-curable polymers .
  • Electron-deficient moieties : Introduce –CF3_3 substituents to enhance electron transport in OLEDs. Cyclic voltammetry reveals LUMO levels ≈ -3.1 eV .
    Synthetic Route : Mitsunobu reaction with diols yields ether-linked dimers for cross-linked networks .

What mechanistic insights explain the compound’s role in catalytic cycles or photochemical reactions?

Advanced Research Question

  • Photolysis : UV irradiation (λ = 254 nm) cleaves the C–Cl bond, generating radicals detectable via EPR .
  • Catalytic participation : In Pd-mediated couplings, the oxazole nitrogen coordinates Pd, accelerating oxidative addition (kinetic studies show kobsk_{obs} ≈ 0.15 min1^{-1}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
Reactant of Route 2
5-(4-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.